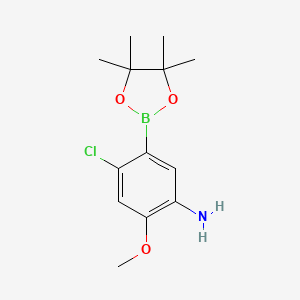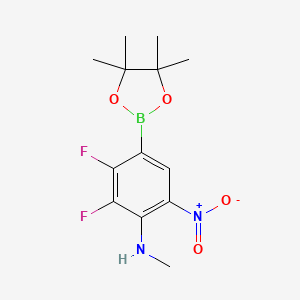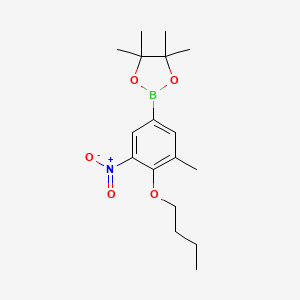![molecular formula C16H21BClNO5 B7957556 2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957556.png)
2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound. Known for its diverse applications across different scientific domains, this compound is structurally characterized by a unique combination of chloro, nitro, cyclopropylmethoxy, and dioxaborolane moieties. The presence of these functional groups imparts unique chemical reactivity and a broad spectrum of applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a series of controlled synthetic steps. Key steps include:
Formation of the Nitrophenyl Precursor: Starting with 2-chloro-4-nitrophenol, this precursor undergoes a reaction with cyclopropylmethanol in the presence of a suitable base, often sodium hydride or potassium carbonate, to yield 2-chloro-5-(cyclopropylmethoxy)-4-nitrophenol.
Borylation: The nitrophenyl precursor undergoes borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst, often Pd(dppf)Cl2, under an inert atmosphere to produce the final dioxaborolane product.
Industrial Production Methods
Industrial synthesis often scales up these reactions using continuous flow systems, optimizing the yield and purity through precise control of reaction parameters, such as temperature, pressure, and stoichiometry. Modern techniques like microwave-assisted synthesis and high-throughput screening further enhance efficiency and throughput in industrial settings.
化学反应分析
Types of Reactions it Undergoes
Substitution Reactions: This compound participates in nucleophilic substitution reactions, primarily due to the presence of the chloro and nitro groups, which are good leaving groups under suitable conditions.
Oxidation and Reduction Reactions: It can undergo selective reductions, particularly at the nitro group, forming amines. Conversely, the nitro group can also undergo oxidation to form nitroso derivatives under specific conditions.
Coupling Reactions: The dioxaborolane group enables various Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium carbonate in an aprotic solvent like DMF.
Reduction: Iron powder or palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling: Palladium catalysts with bases like potassium phosphate in solvents like toluene or DMF.
Major Products Formed
From Substitution: Derivatives with various substituents replacing the chloro or nitro groups.
From Reduction: Amines or nitroso compounds depending on the degree of reduction.
From Coupling: Diverse biaryl compounds useful in pharmaceuticals and materials science.
科学研究应用
2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds applications in various fields:
Chemistry: Used as a building block in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceutical agents.
Medicine: Investigated for its potential use in developing new drugs, particularly those targeting specific molecular pathways or exhibiting antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The compound's biological effects are often mediated through its interactions with specific molecular targets:
Molecular Targets: Enzymes involved in metabolic pathways or cellular receptors.
Pathways: Can inhibit or activate key enzymes, leading to modulation of biochemical pathways essential for cellular function.
相似化合物的比较
Unique Features
Compared to other boronic esters, this compound's structural complexity and functional group diversity make it particularly versatile for synthetic applications.
List of Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative commonly used in Suzuki couplings.
Pinacolborane: Another boron-containing compound, notable for its use in various organic transformations.
Aryl Boronic Acids: A broad class of compounds utilized in similar coupling reactions but with different aryl groups.
2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out for its specific combination of functional groups, providing unique reactivity and application potential in modern chemical research and industry.
属性
IUPAC Name |
2-[2-chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClNO5/c1-15(2)16(3,4)24-17(23-15)11-7-14(22-9-10-5-6-10)13(19(20)21)8-12(11)18/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCRBKNYLSRSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)[N+](=O)[O-])OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[2-Chloro-5-(2-methoxyethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957555.png)
![2-[5-(Benzyloxy)-2-chloro-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957562.png)
![2-[2-Chloro-5-(2-methylpropoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957563.png)
![Methyl 2-[4-chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-cyanoacetate](/img/structure/B7957584.png)
